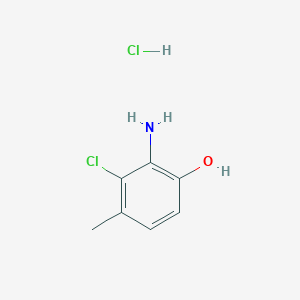
1-(methylsulfonyl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(methylsulfonyl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C14H19N5O3S2 and its molecular weight is 369.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis typically begins with the preparation of the piperidine-4-carboxamide core. This is followed by the introduction of the methylsulfonyl group and the thiophenyl triazole moiety through multistep reactions. Specific conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity.
Industrial Production Methods: : Industrial production may involve more streamlined processes and automated systems to enhance efficiency and scalability. Techniques such as high-pressure liquid chromatography (HPLC) might be employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: : This compound can undergo various chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions: : Common reagents include halogenating agents for substitutions, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction.
Major Products Formed: : Depending on the reagents and conditions, products can range from modified sulfonamides to triazole derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
Chemistry: : It serves as an intermediate in organic synthesis, facilitating the creation of more complex molecules.
Biology: : Due to its structural features, it may interact with biological macromolecules, making it valuable in biochemical research.
Medicine: : The presence of multiple functional groups suggests potential pharmaceutical applications, possibly as a lead compound in drug discovery.
Industry: : It might be used in material science for the development of new materials with specific properties.
5. Mechanism of Action: The compound’s mechanism of action often involves binding to specific molecular targets such as enzymes or receptors. This binding can alter the target's activity, leading to downstream biological effects. Pathways involved may include signaling cascades that regulate cellular processes.
Comparación Con Compuestos Similares
Comparison: : When compared to other sulfonamides or triazoles, 1-(methylsulfonyl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)piperidine-4-carboxamide stands out due to its unique combination of functional groups, which can offer enhanced biological activity and specificity.
Similar Compounds: : Examples include other sulfonamide-based triazoles and thiophene-containing compounds, each differing slightly in structure but often sharing similar chemical and biological properties.
Propiedades
IUPAC Name |
1-methylsulfonyl-N-[(1-thiophen-3-yltriazol-4-yl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3S2/c1-24(21,22)18-5-2-11(3-6-18)14(20)15-8-12-9-19(17-16-12)13-4-7-23-10-13/h4,7,9-11H,2-3,5-6,8H2,1H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIYALSCTNMDFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=CN(N=N2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid](/img/structure/B2427381.png)


![4-[4-(4-FLUOROBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]-2,6-DIMETHYLMORPHOLINE](/img/structure/B2427384.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2427385.png)



![5-[(3-Chlorophenyl)methyl]-1,3-dimethyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2427391.png)
![2-(4-chlorophenoxy)-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2427392.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide](/img/structure/B2427397.png)
![2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2427399.png)

